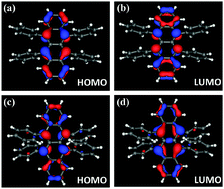Electronic structure of twisted and planar rubrene molecules: a density functional study†
Physical Chemistry Chemical Physics Pub Date: 2018-06-07 DOI: 10.1039/C8CP02318B
Abstract
X-ray absorption spectra (XAS), the density of states (DOS) and the electron density distribution of the HOMO and LUMO for flat and twisted rubrene molecules have been calculated using density functional theory (DFT). The simulated XAS spectra are validated by experimental C K-edge near-edge X-ray absorption fine structure (NEXAFS) data. We demonstrate that the NEXAFS spectra of rubrene thin films of different thicknesses can be explained in terms of different combinations of spectral intensity from the twisted and the flat randomly oriented molecules. All the fine structure of the NEXAFS spectra is well reproduced and the energetic positions of the resonances agree within a window of ±0.3 eV with the calculated XAS. Our calculation reveals that the peak at lowest photon energy (α′) of the NEXAFS spectra at the lower coverage of rubrene molecules appears only from the twisted molecules. Other peaks in the case of the flat molecules appear either from the backbone or the wings, whereas, for the twisted molecules, the backbone and the wings contribute somewhat equally. Lowering of the HOMO–LUMO gap, as well as redistribution of the electron density of both the frontier orbitals, is found to take place in the case of the twisted molecule. The redistribution explains the reduction in conductivity for the twisted molecule compared to the flat one despite the lower band gap for the former. This finding will further strengthen the progress of rubrene thin film based devices.


Recommended Literature
- [1] Identifying reactive intermediates by mass spectrometry
- [2] Correction: Recent developments in photonic, plasmonic and hybrid nanowire waveguides
- [3] One-step bioengineering of magnetic nanoparticles via a surface diazo transfer/azide–alkyne click reaction sequence†
- [4] Weaving an infinite 3-D supramolecular network via AuI⋯AuIII aurophilicity and C–H⋯Cl hydrogen bonding†
- [5] Zn-MOFs containing flexible α,ω-alkane (or alkene)-dicarboxylates with 1,2-bis(4-pyridyl)ethylene: comparison with Zn-MOFs containing 1,2-bis(4-pyridyl)ethane ligands†
- [6] The extraction method for the separation of lithium isotopes using B12C4/B15C5/B18C6-ionic liquid systems†
- [7] Theoretical equilibrium shape of hydroxyapatite, revised†
- [8] Microporous polytetrafluoroethylene tube separator for the determination of beryllium by flow injection-or suction-flow-solvent extraction followed by inductively coupled plasma atomic emission spectrometry
- [9] Pd supported N-doped CeO2 as an efficient hydrogen oxidation reaction catalyst in PEMFC†
- [10] A non-fullerene electron acceptor based on central carbazole and terminal diketopyrrolopyrrole functionalities for efficient, reproducible and solution-processable bulk-heterojunction devices†

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 16929-05-8
-
CAS no.: 151055-86-6
-
CAS no.: 137868-52-1
-
Nitric acid,phenylmethyl ester
CAS no.: 15285-42-4









